5-chloro-1-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
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Description
5-chloro-1-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H8ClF6N3O and its molecular weight is 371.67. The purity is usually 95%.
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Biological Activity
5-Chloro-1-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This pyrazole derivative is characterized by a trifluoromethyl group and has been studied for various pharmacological effects, including anticancer, anti-inflammatory, and antibacterial properties.
Chemical Structure
The molecular formula of the compound is C12H8ClF6N3O, with a molecular weight of approximately 329.66 g/mol. The structure features a pyrazole ring substituted at various positions, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety exhibit diverse biological activities:
- Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have reported that similar pyrazole compounds can effectively inhibit proliferation in lung, breast, and prostate cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. For example, some derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
- Antibacterial Properties : The biological activity of pyrazoles extends to antibacterial effects, with some compounds demonstrating efficacy against strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Studies
A study focusing on the synthesis and evaluation of pyrazole derivatives indicated that compounds similar to this compound exhibited significant antiproliferative activity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways .
Anti-inflammatory Activity
A series of studies demonstrated that compounds with similar structures inhibited COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins associated with inflammation. For example, one study reported an IC50 value for a related compound at 0.01 µM for COX-2 inhibition, showcasing potent anti-inflammatory activity .
Antibacterial Efficacy
In vitro tests revealed that certain pyrazole derivatives possess antibacterial properties through mechanisms involving disruption of bacterial cell walls and inhibition of protein synthesis. These findings suggest potential applications in developing new antibacterial agents .
Case Studies
- Case Study on Anticancer Activity : A derivative with structural similarities to the target compound was tested against MDA-MB-231 breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted the potential for developing targeted therapies based on this scaffold .
- Case Study on Anti-inflammatory Effects : In vivo studies using animal models demonstrated that a related pyrazole compound significantly reduced edema in paw inflammation models compared to controls, indicating strong anti-inflammatory potential .
Properties
IUPAC Name |
5-chloro-1-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF6N3O/c1-23-10(14)8(9(22-23)13(18,19)20)11(24)21-7-4-2-6(3-5-7)12(15,16)17/h2-5H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNKONOSMZFURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.